2-吡啶-4-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

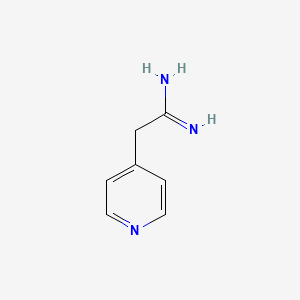

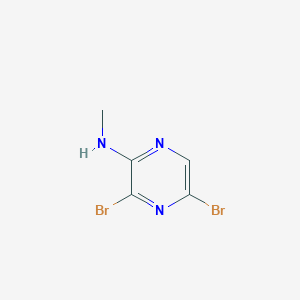

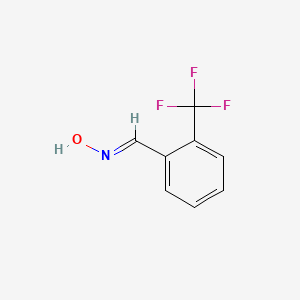

2-Pyridin-4-yl-acetamidine is a chemical compound that belongs to the class of amidine derivatives . It has a molecular formula of C7H9N3 and an average mass of 135.167 Da .

Synthesis Analysis

The synthesis of 2-Pyridin-4-yl-acetamidine and similar compounds often involves condensation reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-acetamidine has been studied using various spectroscopic methods such as 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The structure was confirmed by X-ray single crystal structure analysis .科学研究应用

Synthesis of N-(Pyridin-2-yl)imidates

Specific Scientific Field

Organic Chemistry

Summary of the Application

N-(Pyridin-2-yl)imidates are synthesized from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Methods of Application

The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Results or Outcomes

The synthetic protocol was developed on a one mmol scale, providing access to this important scaffold .

Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives were synthesized and evaluated toward a panel of protein kinases .

Methods of Application

After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated .

Results or Outcomes

The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Development of Fused and Substituted Pyrimidine Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities. In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .

Methods of Application

The structure – activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed. Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .

Results or Outcomes

The study revealed that 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives could be effective EGFR inhibitors and potent anticancer agents .

Medicinal Attributes of Pyridine Scaffold

Summary of the Application

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

Methods of Application

This has generated concern among researchers in synthesising a variety of pyridine derivatives .

Results or Outcomes

This review focuses on different pyridine targets as anticancer and their pharmacophoric elements controlling its activity .

属性

IUPAC Name |

2-pyridin-4-ylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVWXARDLSTZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408115 |

Source

|

| Record name | 2-Pyridin-4-yl-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-acetamidine | |

CAS RN |

885953-93-5 |

Source

|

| Record name | 2-Pyridin-4-yl-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)